5-(3-methoxyphenyl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide
Overview
Description
5-(3-methoxyphenyl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N5O2 and its molecular weight is 365.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.10995919 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- The compound 5-(3-methoxyphenyl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide has been utilized in the synthesis of various pyrazole derivatives. These compounds, including 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, have been synthesized and characterized using elemental analysis and spectral data such as IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity
- These pyrazole derivatives, including 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, have been investigated for their in vitro cytotoxic activity. For instance, they have been tested against Ehrlich Ascites Carcinoma (EAC) cells to evaluate their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Structural Analysis
- The compound has been analyzed through structural studies, such as X-ray crystallography, to understand its conformation and intermolecular interactions. This analysis helps in elucidating the structural framework of pyrazole derivatives, which is crucial for their potential applications in various fields (Kumara et al., 2018).
Nonlinear Optical Properties
- Pyrazole derivatives, including the compound , have been studied for their nonlinear optical properties. Such studies are essential for understanding their potential applications in optical devices and materials science (Tamer et al., 2015).
Antimicrobial Screening
- Novel series of pyrazole derivatives synthesized using this compound have been screened for their in vitro antimicrobial activity. Such research aids in the development of new antimicrobial agents (Idrees et al., 2020).
Corrosion Inhibition
- Some pyrazole derivatives, synthesized from the compound, have been investigated as corrosion inhibitors for metals in acidic solutions. This application is significant in the field of materials science and engineering for protecting metals against corrosion (Yadav, Sinha, Sarkar, & Tiwari, 2015).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-8-13(14(24-21-8)16(17,18)19)20-15(25)12-7-11(22-23-12)9-4-3-5-10(6-9)26-2/h3-7H,1-2H3,(H,20,25)(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYBEPSXSVAVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)(F)F)NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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